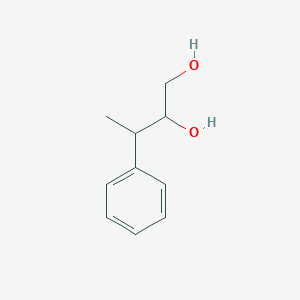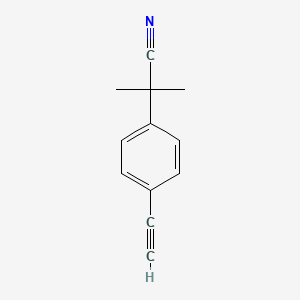amine](/img/no-structure.png)
[2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-chlorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, an ethyl chain, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(3-Bromo-4-chlorophenyl)ethylamine typically begins with commercially available 3-bromo-4-chlorobenzene.
Step 1 Formation of the Ethyl Chain: The first step involves the formation of the ethyl chain through a Friedel-Crafts alkylation reaction. This reaction uses ethylene and a Lewis acid catalyst such as aluminum chloride.
Step 2 Introduction of the Methylamine Group: The next step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the ethylated intermediate with methylamine under basic conditions.
Industrial Production Methods: Industrial production of 2-(3-Bromo-4-chlorophenyl)ethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3-Bromo-4-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 2-(3-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of 2-(3-Bromo-4-chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-(3-Bromo-4-fluorophenyl)ethylamine
- 2-(3-Bromo-4-methylphenyl)ethylamine
- 2-(3-Bromo-4-nitrophenyl)ethylamine
Uniqueness: The presence of both bromine and chlorine atoms in 2-(3-Bromo-4-chlorophenyl)ethylamine makes it unique compared to its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11BrClN |
|---|---|
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
2-(3-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
PNKAOYMSHTYRAT-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC(=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)



